molecular formula C8H6Br4 B105517 2,3,5,6-Tetrabromo-p-xylene CAS No. 23488-38-2

2,3,5,6-Tetrabromo-p-xylene

Cat. No.: B105517
CAS No.: 23488-38-2
M. Wt: 421.75 g/mol
InChI Key: RXKOKVQKECXYOT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-p-xylene (TBPX) is a polybrominated aromatic compound that is used in various industrial, commercial, and scientific applications. It is a member of the polybrominated diphenyl ethers (PBDEs) family and is recognized as a persistent organic pollutant (POP) due to its high stability, bioaccumulation, and toxicity. TBPX is used as a flame retardant in a variety of materials, including plastics, textiles, and electronics, and as an additive in paints, adhesives, and other products. It is also used as a catalyst in various chemical reactions and as a reagent in laboratory experiments.

Scientific Research Applications

1. Chlorocarbon Chemistry

Ballester, Molinet, and Castaǹer (1960) explored the preparation of various chlorocarbons, including perchloro-p-xylene, starting from compounds like 1,4-bistrichloromethylbenzene. Their work emphasizes the significance of molecular strain and distortion in the stability of these chlorocarbons, providing foundational insights into the chemical behavior of related compounds like 2,3,5,6-tetrabromo-p-xylene (Ballester, Molinet, & Castaǹer, 1960).

2. Environmental Monitoring

López et al. (2011) developed an analytical procedure to detect various brominated flame retardants, including this compound, in environmental samples. This method is crucial for monitoring the presence of such compounds in ecosystems, particularly given the increasing use of brominated flame retardants as substitutes for more regulated chemicals (López, Brandsma, Leonards, & de Boer, 2011).

3. Zeolite Catalysis

Zheng, Jentys, and Lercher (2006) investigated the isomerization of xylene isomers over modified HZSM-5 zeolites. Their findings, which include observations on p-xylene, are relevant to understanding how similar compounds like this compound might behave under similar catalytic conditions (Zheng, Jentys, & Lercher, 2006).

4. Renewable Chemical Production

Cho et al. (2017) described a method for producing renewable p-xylene, a related compound, from biomass feedstocks using specific catalysts. Their research offers insights into the potential for sustainable production of structurally similar compounds like this compound (Cho et al., 2017).

5. Electrosynthesis of Polymer Films

Nishihara et al. (1987) achieved the electroreduction of α,α,α′,α′-tetrabromo-p-xylene to form poly(p-phenylene vinylene) films. This demonstrates the applicability of electrosynthetic methods for creating polymer films from compounds like this compound (Nishihara, Tateishi, Aramaki, Ohsawa, & Kimura, 1987).

Safety and Hazards

2,3,5,6-Tetrabromo-p-xylene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKOKVQKECXYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052697
Record name 2,3,5,6-Tetrabromo-p-xylene
Source EPA DSSTox
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Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23488-38-2
Record name 2,3,5,6-Tetrabromo-p-xylene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Record name 2,3,5,6-Tetrabromo-p-xylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrabromo-p-xylene
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Synthesis routes and methods

Procedure details

In a glass resin flask, a mixture of 1000 parts bromine and 3 parts of aluminum tribromide was cooled at 5° C and 83 parts of p-xylene were added dropwise with rapid stirring and continued cooling. After adding about 3/4 of the xylene, the reaction mixture became viscous forming large chunks of product. The mixture was diluted with 454 parts of bromine and the temperature was brought to 30° C. The heating and stirring gradually broke down the chunks of product to a fine powder. The mixture was then cooled to 15° C and the remaining xylene was added. Most of the excess bromine was removed by distillation. The solid was removed from the reaction flask and leached with cold methanol to remove excess bromine. The product was then dissolved in hot benzene and filtered. The solvent was then driven off and 323 parts (98.3% yield) of tetrabromo-p-xylene was obtained as crystals having the melting point of 253°-254° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical concentrations of 2,3,5,6-Tetrabromo-p-xylene found in environmental samples?

A1: Research indicates that this compound (pTBX) is present in various environmental compartments. For example, one study detected pTBX in tree bark samples collected across western China. The mean concentration was found to be 0.61 ng/g lipid weight []. In another study focusing on office environments in Sweden, pTBX was not detected in indoor air samples, but it was present in floor dust at a concentration of 420 ng/g along with other emerging HFRs [].

Q2: How does the historical occurrence of this compound compare to other novel brominated flame retardants in e-waste recycling sites?

A2: A study investigating sediment cores from an e-waste recycling site in South China found that while most novel brominated flame retardants (NBFRs) and Dechlorane Plus (DP) showed increasing trends from bottom to top layers, indicating recent contamination, this compound (pTBX) did not exhibit a clear increasing trend []. This suggests that pTBX might have different usage patterns or degradation pathways compared to other NBFRs in the context of e-waste.

Q3: Are there any specific analytical methods used to detect and quantify this compound in environmental or biological samples?

A3: Although not explicitly described in the provided abstracts, the detection and quantification of this compound likely involve advanced analytical techniques commonly used for analyzing halogenated organic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are frequently employed methods due to their high sensitivity and selectivity in identifying and quantifying trace levels of such compounds in complex matrices [].

Q4: What are the potential sources of this compound in the environment?

A4: Research suggests that industrial activities, particularly those related to the aluminum industry, might be potential sources of this compound in the environment []. This is in contrast to PBDEs, which are primarily linked to other sources. Further investigation is required to fully understand the emission sources and pathways of pTBX into different environmental compartments.

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